ethyl (E)-2-cyano-3-hydroxy-3-[4-[(3-nitrobenzoyl)amino]phenyl]prop-2-enoate
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Overview
Description
Ethyl 2-cyano-3-[4-({3-nitrobenzoyl}amino)phenyl]-3-oxopropanoate is a complex organic compound with significant potential in various fields of scientific research This compound is characterized by its unique structure, which includes a cyano group, a nitrobenzoyl group, and an oxopropanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-cyano-3-[4-({3-nitrobenzoyl}amino)phenyl]-3-oxopropanoate typically involves the reaction of ethyl cyanoacetate with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-3-[4-({3-nitrobenzoyl}amino)phenyl]-3-oxopropanoate undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The cyano group can be reduced to an amine.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and metal catalysts.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Ethyl 2-cyano-3-[4-({3-nitrobenzoyl}amino)phenyl]-3-oxopropanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-cyano-3-[4-({3-nitrobenzoyl}amino)phenyl]-3-oxopropanoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The cyano group can also participate in nucleophilic addition reactions, leading to the formation of covalent bonds with target molecules. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects.
Comparison with Similar Compounds
Ethyl 2-cyano-3-[4-({3-nitrobenzoyl}amino)phenyl]-3-oxopropanoate can be compared with other similar compounds, such as:
Cyanoacetamides: These compounds share the cyano and amide functional groups but differ in their overall structure and reactivity.
Nitrobenzoyl derivatives: These compounds contain the nitrobenzoyl group and exhibit similar reactivity patterns.
Oxopropanoates: These compounds have the oxopropanoate moiety and are used in various synthetic applications.
Properties
Molecular Formula |
C19H15N3O6 |
---|---|
Molecular Weight |
381.3 g/mol |
IUPAC Name |
ethyl (E)-2-cyano-3-hydroxy-3-[4-[(3-nitrobenzoyl)amino]phenyl]prop-2-enoate |
InChI |
InChI=1S/C19H15N3O6/c1-2-28-19(25)16(11-20)17(23)12-6-8-14(9-7-12)21-18(24)13-4-3-5-15(10-13)22(26)27/h3-10,23H,2H2,1H3,(H,21,24)/b17-16+ |
InChI Key |
HHYKIJAMJCEIST-WUKNDPDISA-N |
Isomeric SMILES |
CCOC(=O)/C(=C(\C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])/O)/C#N |
Canonical SMILES |
CCOC(=O)C(=C(C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])O)C#N |
Origin of Product |
United States |
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